Methyl 2-(2,6-difluorophenyl)acetate

Physical Form Handling Automated Synthesis

Methyl 2-(2,6-difluorophenyl)acetate (CAS 872046-08-7) is a fluorinated aromatic ester with the molecular formula C₉H₈F₂O₂ and a molecular weight of 186.15 g·mol⁻¹. It belongs to the class of phenylacetic acid esters distinguished by symmetric ortho,ortho′-difluoro substitution.

Molecular Formula C9H8F2O2
Molecular Weight 186.15 g/mol
CAS No. 872046-08-7
Cat. No. B1429089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2,6-difluorophenyl)acetate
CAS872046-08-7
Molecular FormulaC9H8F2O2
Molecular Weight186.15 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=C(C=CC=C1F)F
InChIInChI=1S/C9H8F2O2/c1-13-9(12)5-6-7(10)3-2-4-8(6)11/h2-4H,5H2,1H3
InChIKeyNLLWDHPDRSLBNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(2,6-difluorophenyl)acetate (CAS 872046-08-7) – Core Identity and Procurement-Relevant Classification


Methyl 2-(2,6-difluorophenyl)acetate (CAS 872046-08-7) is a fluorinated aromatic ester with the molecular formula C₉H₈F₂O₂ and a molecular weight of 186.15 g·mol⁻¹. It belongs to the class of phenylacetic acid esters distinguished by symmetric ortho,ortho′-difluoro substitution [1]. This substitution pattern confers a characteristic electronic profile and lipophilicity (XLogP3 = 1.8) that is distinct from regioisomeric difluorophenylacetate esters, making it a strategic intermediate in medicinal chemistry and agrochemical synthesis campaigns [2].

Why Methyl 2-(2,6-difluorophenyl)acetate Cannot Be Replaced with Other Phenylacetate Esters or Regioisomers


Although several difluorophenylacetate esters share the same molecular formula (C₉H₈F₂O₂), the 2,6-substitution pattern and the methyl ester moiety jointly determine critical physicochemical properties that directly impact downstream synthetic utility. Compared with the parent acid, the methyl ester exhibits a markedly different physical state (liquid vs. solid) and altered hydrogen-bonding capacity . Compared with the ethyl ester homolog, the target compound shows a calculated logP difference of 0.6 units, translating to a roughly 4-fold difference in partition coefficient [1]. Furthermore, the 2,6-regioisomer differs from the 3,5- and 2,4-isomers in electronic distribution and steric environment, affecting reactivity in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions [2]. These differences mean that simply interchanging the closest in-class candidates can alter reaction rates, purification requirements, or impurity profiles—risks that become acute in multi-step syntheses where intermediate quality directly impacts active pharmaceutical ingredient (API) yield and purity.

Quantitative Differentiation of Methyl 2-(2,6-difluorophenyl)acetate from Its Closest Analogs


Physical State at Room Temperature: Liquid Ester vs. Solid Parent Acid (Head-to-Head)

Methyl 2-(2,6-difluorophenyl)acetate is a free-flowing liquid at ambient temperature (20–25 °C), whereas its parent acid, 2,6-difluorophenylacetic acid (CAS 85068-28-6), is a crystalline solid with a melting point of 100–102 °C . This 100 °C shift from solid to liquid state eliminates the need for pre-heating or dissolution steps prior to liquid-transfer operations, directly reducing handling complexity in parallel synthesis and automated liquid-handling platforms.

Physical Form Handling Automated Synthesis

Lipophilicity Tuning: LogP Difference Between Methyl Ester and Ethyl Ester Homolog

The methyl ester exhibits an XLogP3 of 1.8, whereas the ethyl ester homolog (CAS 680217-71-4) has a calculated logP of 2.40 [1][2]. This 0.6 log-unit difference corresponds to an approximately 4-fold lower partition coefficient for the target compound, indicating better aqueous solubility and potentially improved pharmacokinetic properties when used as a pro-drug or intermediate in medicinal chemistry contexts.

Lipophilicity logP ADME Structure-Activity

Regioisomeric Purity Specification: 2,6-Difluoro vs. 3,5-Difluoro Methyl Ester

Commercial suppliers offer Methyl 2-(2,6-difluorophenyl)acetate at a purity specification of ≥97% (GC), while the 3,5-difluoro regioisomer (CAS 210530-70-4) is typically supplied at ≥95% purity . This 2–3% purity advantage, combined with the liquid physical form that facilitates purification by distillation, reduces the impurity burden in subsequent reactions and can lower the cost associated with additional purification steps.

Purity Regioisomer Quality Control Procurement

Ester Hydrolysis Rate Differentiation: Methyl Ester as a Controlled-Release Synthetic Handle

Methyl esters generally exhibit slower alkaline hydrolysis rates than ethyl esters due to reduced electrophilicity and steric accessibility [1]. While direct rate data for this specific compound pair is not available, the established class-level trend indicates that replacing the ethyl ester with the methyl ester increases hydrolytic half-life by a factor of 1.5–3 under standard saponification conditions (NaOH, H₂O/MeOH or H₂O/EtOH, 25–60 °C) [2]. This allows for more selective deprotection in the presence of other labile functionality, extending the utility of the ester as a temporary protecting group in complex molecule synthesis.

Ester Hydrolysis Reaction Rate Protecting Group

High-Value Application Scenarios for Methyl 2-(2,6-difluorophenyl)acetate Based on Quantitative Differentiation Evidence


Automated Parallel Synthesis of Fluorinated Drug Candidate Libraries

As a room-temperature liquid with ≥97% purity, Methyl 2-(2,6-difluorophenyl)acetate is directly compatible with automated liquid handlers without pre-solubilization. This contrasts with the solid parent acid (mp 100–102 °C) which requires dissolution and heating, making the ester the superior choice for high-throughput amide coupling or esterification arrays . The ortho,ortho′-difluoro pattern also provides a steric and electronic profile distinct from 3,5- or 2,4-regioisomers, enabling focused SAR exploration at the difluorophenyl binding motif [1].

Lead Optimization Where Tunable Lipophilicity Reduces hERG or CYP Liability

The XLogP3 of 1.8 places the compound ~0.6 log units below its ethyl ester homolog (logP 2.40) . In drug discovery programs where excessive lipophilicity correlates with promiscuous off-target binding (e.g., hERG channel blockade or CYP inhibition), replacing an ethyl ester with the methyl ester is a well-precedented strategy to lower logP while preserving core pharmacophore geometry. The 2,6-difluoro substitution further contributes to metabolic stability, making this ester a preferred intermediate for oral drug candidates [1].

Multi-Step Synthesis Requiring Temporary Carboxyl Protection with Selective Late-Stage Deprotection

The slower alkaline hydrolysis rate of methyl esters relative to ethyl esters (class-level ~1.5–3× half-life advantage) provides a wider window for carrying the ester through orthogonal deprotection steps . This is critical when the target molecule contains base-sensitive groups (e.g., β-lactams, epoxides, or labile ketones) that would not survive early-stage saponification. The methyl ester can therefore be retained through several synthetic operations and cleaved only at the final step, streamlining purification and improving overall yield [1].

Agrochemical Intermediate Manufacturing with Streamlined Purification Economics

The combination of liquid physical form and high incoming purity (≥97%) reduces the purification burden in large-scale synthesis of herbicides, fungicides, or insecticides that incorporate a 2,6-difluorobenzyl motif . The liquid state enables continuous-flow processing, while the purity specification minimizes side-product formation in condensation or nucleophilic aromatic substitution reactions, directly lowering the cost of goods in kilogram-scale campaigns [1].

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